Arteamisinine I
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Overview
Description
It was first discovered in 1972 by Chinese scientist Tu Youyou, who was awarded the Nobel Prize in Physiology or Medicine in 2015 for her discovery . Artemisinin and its derivatives are widely recognized for their potent antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Artemisinin can be synthesized through various routes, including total synthesis and semisynthesis. Total synthesis involves constructing the molecule from simpler starting materials, while semisynthesis involves modifying a naturally occurring precursor, such as artemisinic acid . One notable semisynthetic route involves the conversion of artemisinic acid to dihydroartemisinic acid, followed by oxidation to yield artemisinin . This process typically requires reagents such as singlet oxygen and catalysts like titanium isopropoxide .
Industrial Production Methods
Industrial production of artemisinin primarily relies on the extraction from Artemisia annua. The plant material is harvested, dried, and subjected to solvent extraction to isolate artemisinin . Advances in biotechnology have also enabled the production of artemisinin through microbial fermentation, where genetically engineered yeast or bacteria produce artemisinic acid, which is then chemically converted to artemisinin .
Chemical Reactions Analysis
Types of Reactions
Artemisinin undergoes various chemical reactions, including oxidation, reduction, and substitution. The endoperoxide moiety in artemisinin is particularly reactive and plays a crucial role in its antimalarial activity .
Common Reagents and Conditions
Oxidation: Artemisinin can be oxidized using reagents such as singlet oxygen or hydrogen peroxide.
Reduction: Reduction of artemisinin typically involves the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include dihydroartemisinin, artemether, and artesunate, which are all derivatives of artemisinin with enhanced pharmacological properties .
Scientific Research Applications
Artemisinin and its derivatives have a wide range of scientific research applications:
Mechanism of Action
Artemisinin exerts its effects primarily through the generation of reactive oxygen species (ROS) upon interaction with iron in the parasite’s cells . This leads to oxidative stress and damage to cellular components, ultimately resulting in the death of the parasite . Additionally, artemisinin has been shown to modulate various molecular targets and pathways, including apoptosis-related proteins, multi-drug resistance genes, and inflammation-related factors .
Comparison with Similar Compounds
Artemisinin is unique among antimalarial drugs due to its rapid action and ability to target multiple stages of the parasite’s life cycle . Similar compounds include:
Dihydroartemisinin: A more water-soluble derivative with enhanced bioavailability.
Artemether: A lipid-soluble derivative used in combination therapies.
Artesunate: A water-soluble derivative with improved pharmacokinetic properties.
These derivatives share the core structure of artemisinin but have been modified to improve their pharmacological profiles and therapeutic efficacy .
Properties
IUPAC Name |
7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAMURHMZFPMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3C1CC=C(C3OC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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